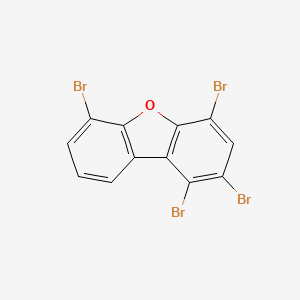

1,2,4,6-Tetrabromo-dibenzofuran

Description

Polybrominated dibenzofurans (PBDD/Fs) are a group of halogenated aromatic hydrocarbons that have garnered significant attention from the scientific community. nih.govresearchgate.net These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. researchgate.netacs.org Structurally similar to their chlorinated counterparts, the polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), PBDD/Fs are considered emerging persistent organic pollutants (POPs). nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

617707-63-8 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,2,4,6-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-10(16)7(14)4-8(15)12(9)17-11(5)6/h1-4H |

InChI Key |

HTWAJLDHOUDJHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C=C3Br)Br)Br |

Origin of Product |

United States |

Synthesis Pathways and Formation Mechanisms of Polybrominated Dibenzofurans Pbdd/fs , with Specific Reference to Tetrabromo Dibenzofuran Isomers

Intentional Synthesis for Research and Analytical Standard Production

The intentional synthesis of specific PBDD/F congeners, including 1,2,4,6-tetrabromo-dibenzofuran, is crucial for research purposes and the production of analytical standards. These standards are essential for the accurate identification and quantification of PBDD/Fs in environmental and biological samples.

Several synthetic routes to dibenzofurans have been developed. One-pot protocols, for instance, have been shown to be efficient for constructing the dibenzofuran (B1670420) motif from precursors like 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes through a process involving palladium-catalyzed cross-coupling/aromatization and copper-catalyzed Ullmann coupling. organic-chemistry.org Another approach involves the synthesis of dibenzofurans from o-iododiaryl ethers using a reusable palladium-on-carbon catalyst. biointerfaceresearch.com The synthesis can also be achieved through the cyclization of diarylether derivatives or from benzofuran (B130515) or phenol (B47542) precursors. rsc.org These methods, while providing general pathways to the dibenzofuran core, can be adapted for the specific synthesis of brominated congeners like this compound by using appropriately brominated starting materials.

Unintentional Formation during Thermal Processes

The unintentional formation of PBDD/Fs, including tetrabromo-dibenzofurans, is a significant concern, primarily arising from various thermal processes. researchgate.netua.esresearchgate.net These compounds can be generated as byproducts during the combustion and incineration of materials containing brominated flame retardants (BFRs). researchgate.netcdu.edu.aunih.govbohrium.comacs.orgnih.govnih.gov

Formation from Brominated Flame Retardant (BFR) Precursors

The thermal degradation of BFRs is a major pathway for the formation of PBDD/Fs. ua.esnih.govbohrium.comnih.govresearchgate.net

Commercial polybrominated diphenyl ether (PBDE) mixtures, widely used as flame retardants, are significant precursors to PBDD/Fs. nih.govnih.govnih.govresearchgate.net These commercial formulations can contain PBDD/Fs as impurities from the manufacturing process. researchgate.net Furthermore, the thermal stress on products containing PBDEs, such as in electronic waste, can lead to the formation of PBDD/Fs. acs.orgnih.govaaqr.org Studies have shown a correlation between the congener patterns of PBDEs and the resulting PBDFs, suggesting a direct transformation. acs.org For instance, the pyrolysis of certain PBDEs can lead to the formation of specific PBDD/F congeners. aaqr.org

| Precursor | Transformation Product(s) |

| Polybrominated Diphenyl Ethers (PBDEs) | Polybrominated Dibenzofurans (PBDFs) |

| Tribromophenols | Tetrabromo-dibenzofurans |

This table shows the transformation of brominated flame retardant precursors into polybrominated dibenzofurans.

The transformation of BFR precursors into PBDD/Fs can occur through several pathways. One proposed mechanism for the formation of PBDFs from PBDEs involves the loss of an ortho-bromine or hydrogen atom, followed by a ring-closure reaction. acs.orgnih.gov Another pathway involves the reaction of brominated phenols. ua.esnih.gov For example, tribromophenols can act as precursors to form tetrabromo-dibenzofurans. researchgate.netnih.gov The oxidation of polybrominated biphenyls (PBBs), another class of BFRs, has also been identified as a potential pathway for PBDF formation. cdu.edu.aunih.gov

De Novo Synthesis Pathways

De novo synthesis is another significant formation pathway for PBDD/Fs, particularly in processes like waste incineration. nih.gov This pathway involves the formation of these compounds from organic and inorganic precursors on fly ash surfaces at temperatures typically ranging from 250 to 500°C. ua.es Laboratory experiments using model mixtures of active carbon and copper(II) bromide have demonstrated the formation of PBDD/Fs, with the yield and degree of bromination being influenced by temperature. nih.govacs.org The de novo synthesis can be inhibited by certain compounds that interfere with the reaction mechanisms, such as by deactivating copper catalysts or reducing carbon gasification. bohrium.comnih.gov

Formation during Combustion and Incineration Processes

E-Waste Recycling and Dismantling Operations as Sources

The recycling and dismantling of waste electrical and electronic equipment (WEEE) is a major source of PBDD/F emissions, including tetrabromo-dibenzofurans. Electronic devices contain significant quantities of plastics treated with BFRs, such as PBDEs and tetrabromobisphenol A (TBBPA), to meet fire safety standards. researchgate.net Informal and crude recycling activities, which often involve open burning and thermal dismantling to recover valuable metals, create conditions ripe for the formation of PBDD/Fs. researchgate.net

During these thermal processes, BFRs undergo degradation and transformation. For PBDEs, a primary formation route for polybrominated dibenzofurans (PBDFs) is the intramolecular cyclization, which involves the loss of a bromine atom and the subsequent closure of the ether linkage to form the furan (B31954) ring structure. researchgate.net The specific congener profile of the resulting PBDD/Fs depends on the composition of the original BFRs in the e-waste and the conditions of the thermal process.

Studies have documented the presence of PBDD/Fs in the air, soil, and dust around e-waste recycling sites. For instance, an investigation into plastics from cathode ray tube (CRT) casings in Nigeria revealed that samples containing PBDEs had high levels of PBDFs, with concentrations often exceeding those found in the original technical PBDE mixtures. nih.gov This suggests that significant additional formation of these compounds occurs during the use, storage, or recycling of these products. nih.gov Another study on the thermal treatment of e-waste plastics and printed circuit boards quantified the emission factors for PBDEs, the precursors to PBDD/Fs. researchgate.net

While these studies confirm e-waste as a significant source of PBDD/Fs, detailed congener-specific data for tetrabromo-dibenzofurans, including the 1,2,4,6-isomer, are often not fully speciated in emission inventories.

Table 1: Emission Factors of Select Pollutants from E-Waste Thermal Treatment

| E-Waste Component | Treatment Type | Pollutant | Emission Factor (ng/g) | Reference |

| Plastics | Thermal Treatment | Σ39PBDEs | 817 - 160,000 | researchgate.net |

| Printed Circuit Boards | Thermal Treatment | Σ39PBDEs | 1,030 - 1,880 | researchgate.net |

| Plastics | Open Burning | Σ39PBDEs | Not Detected - 91,400 | researchgate.net |

| Printed Circuit Boards | Open Burning | Σ39PBDEs | Not Detected - 1,480 | researchgate.net |

Note: PBDEs are direct precursors to PBDD/Fs. The table illustrates the high potential for PBDD/F formation from these sources.

Industrial Thermal Processes (e.g., Steel-Making, Waste Incineration)

Industrial thermal processes are significant contributors to the environmental burden of PBDD/Fs. The presence of brominated materials in feedstock, combined with high temperatures and catalytic metals, facilitates their formation.

Waste Incineration: Municipal solid waste incinerators (MSWIs) and hazardous waste incinerators (HWIs) process a wide variety of materials, including consumer products that contain BFRs. epa.gov During combustion, PBDD/Fs can be formed through two primary mechanisms:

Precursor Formation: The thermal breakdown of BFRs like PBDEs leads to the formation of PBDD/Fs through cyclization reactions. nih.gov This pathway is particularly relevant for the formation of PBDFs.

De Novo Synthesis: This pathway involves the reaction of elemental bromine with carbonaceous structures on fly ash particles in the post-combustion zone, typically at temperatures between 200°C and 400°C. nih.gov The dominance of PCDFs over PCDDs in many incinerator emissions suggests that de novo synthesis is a key formation route, a principle that also applies to their brominated analogues. nih.gov

Studies of flue gas and fly ash from incinerators confirm the emission of PBDD/Fs. epa.govnih.gov However, a review of data from various sources, including incineration units, indicates that while PBDD/F presence is confirmed, congener-specific profiles are not always fully detailed. nih.gov

Steel-Making: The steel-making industry, particularly plants using electric arc furnaces (EAFs), is another identified source of PBDD/Fs. EAFs recycle scrap metal which can be contaminated with plastics, paints, and other materials containing BFRs. The high temperatures of the furnace and the presence of metal catalysts create an environment conducive to PBDD/F formation. Research has characterized and quantified PBDD/F emissions from the stack gas of steelmaking plants. A study of five converter steelmaking plants found 2,3,7,8-substituted PBDD/F concentrations ranging from 0.036 to 0.19 ng/Nm³. nih.gov The corresponding emission factors were calculated to be between 0.66 and 20.8 ng TEQ per tonne of steel produced. nih.gov While these studies confirm emissions, they often focus on the most toxic 2,3,7,8-substituted congeners, and detailed data for all tetrabromo-dibenzofuran isomers remain scarce.

Table 2: PBDD/F Emissions from Converter Steelmaking Processes

| Parameter | Range | Unit | Reference |

| Concentration (2,3,7,8-PBDD/Fs) | 0.036 - 0.19 | ng/Nm³ | nih.gov |

| Concentration (TEQ) | 0.32 - 4.33 | pg TEQ/Nm³ | nih.gov |

| Emission Factor (Mass) | 0.048 - 0.59 | µg/t of steel | nih.gov |

| Emission Factor (TEQ) | 0.66 - 20.8 | ng TEQ/t of steel | nih.gov |

Formation during Production and Recycling of Brominated Substances

PBDD/Fs, and specifically tetrabromo-dibenzofurans, can be formed both as unintentional byproducts during the manufacturing of BFRs and during the recycling of plastics containing these additives.

Formation as Impurities: Commercial BFR formulations, particularly the technical mixtures of PBDEs (penta-, octa-, and decaBDE), are known to contain PBDD/Fs as impurities. service.gov.uk PBDFs are the major contaminants, with their congener profiles varying depending on the degree of bromination of the PBDE product. service.gov.uk For example, two tetrabrominated PBDD congeners, 1,3,6,8- and 1,3,7,9-TeBDD, have been identified as byproducts in the synthesis of the flame retardant 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). service.gov.uk This indicates that these compounds can enter the environment through the use of the flame retardants themselves, even before any disposal or recycling occurs.

Formation during Plastics Recycling: The recycling of plastics containing BFRs involves processes such as extrusion, molding, and shredding, which subject the material to thermal and mechanical stress. nih.govresearchgate.net These conditions can induce the transformation of PBDEs and other BFRs into PBDD/Fs. researchgate.net For instance, the extrusion of high-impact polystyrene (HIPS) containing decabromodiphenyl ether has been shown to form PBDFs. wikipedia.org The temperatures reached during these recycling processes are often within the range required for the cyclization of PBDEs to PBDFs. researchgate.net Consequently, recycled plastics can become a source of PBDD/F contamination in new consumer products, a phenomenon that has been documented in various studies.

Photochemical Degradation of Brominated Organic Chemicals Leading to PBDD/Fs

The photochemical degradation of highly brominated organic chemicals, particularly higher-brominated PBDEs, is another pathway that can lead to the formation of PBDD/Fs in the environment. Under the influence of ultraviolet (UV) light, such as from sunlight, the carbon-bromine bonds in these molecules can break.

Studies have shown that the photolysis of decabromodiphenyl ether (BDE-209), a major component of some commercial BFR mixtures, leads to a stepwise debromination process, forming lower-brominated PBDEs. wikipedia.orgmdpi.com In addition to debromination, intramolecular cyclization can occur, leading to the formation of PBDFs. This process is particularly relevant for PBDE congeners that have at least one bromine atom at an ortho-position (a carbon atom adjacent to the ether linkage), which is a prerequisite for the ring-closure reaction to form a PBDF. researchgate.net

Natural Formation Mechanisms in Environmental Matrices

While the vast majority of PBDD/Fs in the environment are of anthropogenic origin, there is emerging evidence for natural formation mechanisms. Research has indicated that some PBDD/Fs may be produced biogenically, particularly in marine environments. service.gov.uk

Studies of marine sediments and biota have revealed PBDD/F congener profiles that differ significantly from those associated with industrial or combustion sources. service.gov.uk Specifically, environmental samples from the Baltic Sea have shown a predominance of lower-brominated PBDDs (mono- to tetra-brominated) and very low levels of PBDFs, which contrasts sharply with the highly brominated PBDFs typically generated from anthropogenic activities. service.gov.uk

Environmental Fate and Transport Dynamics of 1,2,4,6 Tetrabromo Dibenzofuran and Polybrominated Dibenzofurans

Persistence and Environmental Longevity

Polybrominated dibenzofurans are recognized as persistent organic pollutants (POPs) due to their resistance to degradation. bohrium.com Their chemical structure imparts a high degree of stability, resulting in a long half-life in the environment. For instance, the half-life of 2,3,7,8-tetrabromodibenzofuran (B3055897) (TeBDF) has been reported to be longer than that of its chlorinated counterpart in rats, suggesting significant persistence in biological systems. researchgate.net This persistence is a key factor in their ability to remain in ecosystems for extended periods, allowing for transport and accumulation.

The environmental longevity of these compounds means they can be found in various matrices, including soil, sediment, and biota, long after their initial release. bohrium.comresearchgate.net Their low rates of chemical and biological transformation contribute to this persistence. bohrium.com

Long-Range Environmental Transport Mechanisms

The widespread dispersal of PBDs throughout the environment is largely attributed to atmospheric transport. epa.gov These compounds can be transported over vast distances from their sources, leading to their detection in remote areas far from industrial or urban centers. mdpi.com

Atmospheric Transport and Deposition

PBDs can exist in the atmosphere in both gaseous and particle-adsorbed phases. epa.gov Their distribution between these phases influences their transport and deposition. For example, less brominated congeners are more likely to be found in the gas phase, while more heavily brominated compounds tend to adsorb to atmospheric particles. epa.gov These particles can then be transported by wind currents over long distances before being deposited onto land and water surfaces through wet (rain and snow) and dry deposition. acs.orgrsc.org Studies have shown that meteorological parameters, such as rainfall and temperature, can influence the deposition fluxes of PBDs. rsc.org

Bioaccumulation and Biomagnification in Ecological Food Webs

A significant concern regarding PBDs is their ability to bioaccumulate and biomagnify in ecological food webs. bohrium.com Bioaccumulation refers to the uptake of a chemical by an organism from its environment, leading to a higher concentration in the organism than in the surrounding medium. mdpi.comsfu.ca Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. usgs.govnih.gov

PBDs are lipophilic, meaning they have a high affinity for fats and lipids, which facilitates their storage in the fatty tissues of organisms. bohrium.com This property, combined with their persistence, makes them prone to bioaccumulation. Various studies have documented the presence of PBDs in a range of biological matrices, from invertebrates to fish and mammals. nih.govnih.gov

Trophic Magnification Factors (TMFs) are used to quantify the biomagnification potential of a chemical in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying. researchgate.netnih.gov Research on related brominated compounds, such as polybrominated diphenyl ethers (PBDEs), has shown that certain congeners can biomagnify in aquatic food webs. proquest.com While specific TMF data for 1,2,4,6-Tetrabromo-dibenzofuran are scarce, the general principles of biomagnification for persistent, lipophilic compounds suggest a potential for this compound to magnify in food chains.

| Metric | Definition | Relevance to PBDs |

| Bioaccumulation Factor (BAF) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water. nih.govnih.gov | Indicates the potential for a PBD to accumulate in aquatic organisms from the water. |

| Biota-Sediment Accumulation Factor (BSAF) | The ratio of the lipid-normalized concentration of a chemical in an organism to its organic carbon-normalized concentration in the sediment. nih.govnih.gov | Measures the accumulation of a PBD in benthic organisms from contaminated sediments. |

| Trophic Magnification Factor (TMF) | The factor by which the concentration of a chemical increases for each trophic level in a food web. nih.govresearchgate.netsfu.ca | A TMF > 1 is a strong indicator of biomagnification potential for a PBD. |

Transformation and Degradation Pathways in the Environment

While PBDs are persistent, they are not entirely inert and can undergo transformation and degradation through various processes in the environment. The primary pathways for their breakdown are photolytic and thermolytic degradation.

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. bohrium.com PBDs are known to be sensitive to UV degradation. bohrium.com Studies on related polychlorinated dibenzofurans (PCDFs) have shown that aqueous photolysis can occur under environmental conditions, involving processes like reductive dechlorination and cleavage of the C-O bond. csbsju.edu The photolysis of dibenzofuran (B1670420) in lake water has been observed to produce 2,2′-dihydroxybiphenyl as a photoproduct. csbsju.edu Similarly, the photodegradation of other brominated compounds can lead to the formation of lower brominated congeners and other transformation products. nih.gov

Thermolytic Degradation Processes

Thermolytic degradation occurs at elevated temperatures, such as those found in industrial processes, incineration, and accidental fires. cdu.edu.au The thermal decomposition of brominated flame retardants, which are precursors to PBDs, has been studied extensively. murdoch.edu.au These processes can lead to the formation of a range of brominated products of incomplete combustion, including various PBDD/F congeners. cdu.edu.au The thermolysis of polybrominated diphenyl ethers (PBDPEs) has been shown to produce a variety of mono- to octabrominated dibenzofurans and dibenzo-p-dioxins. osti.gov

Debromination Processes

Microbial Debromination:

Under anaerobic conditions, certain microorganisms have demonstrated the ability to reductively debrominate highly brominated compounds. While specific studies on this compound are limited, research on related polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), provides insight into the potential for microbial degradation of PBDFs. For instance, studies have shown that anaerobic microbial communities in sediments can debrominate higher brominated PBDEs to lower brominated, and sometimes more toxic, congeners. This process is often slow and can be influenced by the presence of other electron acceptors.

Photolytic Debromination:

Sunlight can also play a role in the degradation of PBDFs. Photolytic debromination involves the breaking of carbon-bromine bonds by ultraviolet (UV) radiation. This process has been observed for various brominated flame retardants and related compounds. The rate and extent of photolytic debromination can be influenced by the matrix in which the compound is found (e.g., water, soil, or sediment) and the intensity of solar radiation.

Comparative Environmental Fate with Polychlorinated Analogues

Polybrominated dibenzofurans (PBDFs) and their chlorinated counterparts, polychlorinated dibenzofurans (PCDFs), share structural similarities that result in comparable environmental behavior in many respects. However, differences in the carbon-halogen bond strength and other physicochemical properties can lead to variations in their environmental fate and transport.

Persistence and Degradation:

Both PBDFs and PCDFs are recognized as persistent organic pollutants (POPs) due to their resistance to degradation. The carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond, which might suggest that PBDFs could be more susceptible to degradation than PCDFs under certain conditions, such as photolysis. However, in the environment, both classes of compounds are highly persistent, particularly in sediments and soils where they are shielded from light and microbial activity may be slow.

Bioaccumulation:

The lipophilic nature of both PBDFs and PCDFs gives them a high potential for bioaccumulation in fatty tissues of organisms. The extent of bioaccumulation is related to the degree of halogenation and the specific congener. Studies comparing the bioaccumulation of brominated and chlorinated compounds have shown that both can accumulate in the food web, though differences in uptake and metabolism can lead to varying bioaccumulation factors.

Environmental Distribution:

The distribution of PBDFs and PCDFs in the environment is influenced by their sources and transport pathways. PCDFs are well-known byproducts of various industrial processes and combustion. PBDFs can be formed as byproducts during the production and combustion of brominated flame retardants. Both classes of compounds are found in various environmental compartments, including air, water, soil, and sediment. Research has indicated that in some contaminated areas, the concentrations of PBDFs can be comparable to or even exceed those of PCDFs. itrcweb.orgua.es

The following table provides a general comparison of the environmental fate characteristics of PBDFs and PCDFs.

| Characteristic | Polybrominated Dibenzofurans (PBDFs) | Polychlorinated Dibenzofurans (PCDFs) |

| Persistence | High, particularly in sediment and soil. | High, particularly in sediment and soil. |

| Primary Degradation Pathways | Microbial debromination (anaerobic), Photolysis. | Microbial dechlorination (anaerobic), Photolysis. |

| Bioaccumulation Potential | High, due to lipophilicity. | High, due to lipophilicity. |

| Primary Sources | Byproducts of brominated flame retardant production and combustion. | Byproducts of industrial processes and combustion. |

It is important to note that the environmental fate of a specific congener, such as this compound, can vary depending on its unique physicochemical properties and the specific environmental conditions to which it is exposed.

Sample Preparation and Extraction Techniques

The initial step in the analysis of this compound is the efficient extraction of the analyte from the sample matrix. The choice of extraction technique is highly dependent on the nature of the sample matrix.

PBDD/Fs, including this compound, are ubiquitous environmental contaminants and have been detected in a wide array of matrices. researchgate.net The analytical approach must be tailored to the specific characteristics of each matrix to ensure reliable quantification.

Air: Analysis of ambient air typically involves high-volume sampling where air is drawn through a quartz-fiber filter to capture particulate-bound PBDD/Fs, followed by a polyurethane foam (PUF) adsorbent to trap vapor-phase compounds. epa.gov The filter and PUF are then combined for extraction, often using a Soxhlet extractor with toluene. epa.govaaqr.org

Water: Liquid-liquid extraction, using solvents like hexane (B92381)/acetone mixtures, has been applied for river and seawater samples. cdc.gov Solid-phase extraction (SPE) is another common technique for aqueous samples. cdc.goveurofins.com

Soil and Sediment: Due to the persistent and lipophilic nature of PBDD/Fs, they tend to accumulate in soils and sediments. Extraction is commonly performed using Soxhlet extraction with toluene or pressurized liquid extraction (PLE) with solvent mixtures like hexane/methylene chloride. aaqr.orgchromatographyonline.comnih.gov

Biological Samples: Biological tissues, such as human adipose tissue and blood plasma, require rigorous extraction methods to separate the lipophilic PBDD/Fs from the high lipid content. cdc.govdiva-portal.org Common techniques include extraction with solvent mixtures like hexane/methyl t-butyl ether or 2-propanol/hexane. cdc.gov This is often followed by lipid destruction using concentrated sulfuric acid treatment. cdc.gov

Consumer Products and Dust: Samples from consumer products (e.g., plastics from electronics) and indoor dust are frequently analyzed to assess human exposure. aaqr.orgipen.orgipen.org Extraction can be achieved using ultrasonic baths with solvents like dichloromethane (B109758) or Soxhlet extraction with toluene. aaqr.orgresearchgate.net

The table below summarizes various extraction methods applied to different matrices for PBDD/F analysis.

| Sample Matrix | Extraction Technique | Solvent(s) | Reference |

| Ambient Air (Filter/PUF) | Soxhlet Extraction | Toluene | epa.govaaqr.org |

| Soil/Sediment | Soxhlet Extraction | Toluene | aaqr.orgnih.gov |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Hexane/Methylene Chloride | chromatographyonline.com |

| Indoor Dust | Soxhlet Extraction | Toluene | aaqr.org |

| Indoor Dust | Ultrasonic Bath | Dichloromethane | researchgate.net |

| Biological Tissue (Adipose) | Solvent Extraction | Hexane/Methyl t-butyl ether | cdc.gov |

| Water | Liquid-Liquid Extraction | Hexane/Acetone | cdc.gov |

A critical step in the analysis of this compound is the cleanup of the sample extract to remove co-extracted interfering compounds. PBDEs are a significant source of interference in PBDF analysis because of their structural similarity and their co-elution during chromatographic analysis, which can lead to false positive results. researchgate.netipen.org Therefore, effective cleanup procedures are essential to isolate the PBDD/F fraction.

Two-dimensional high-performance liquid chromatography (2D-HPLC) is a powerful technique for the fractionation and cleanup of complex extracts. A method utilizing a 2D-HPLC system with graphitized carbon and pyrenyl silica columns has been developed for the congener-specific determination of PBDD/Fs, PBDEs, and other related compounds. researchgate.net This system allows for the effective separation of PBDFs from interfering PBDEs, enabling accurate quantification. researchgate.net

Florisil®, a brand of activated magnesium silicate, is a widely used adsorbent in column chromatography for sample cleanup. materialharvest.comcarlroth.com It is employed to separate PBDD/Fs from other compounds, particularly the less planar PBDEs. researchgate.netresearchgate.net The cleanup process often involves a multi-column approach. For instance, a combination of multi-layered silica gel, Florisil, and activated carbon columns can achieve a good separation of PBDEs from PBDD/Fs in sediment samples. researchgate.net In some protocols, the sample extract is first passed through a silica gel column, which can separate PBDEs from PBDD/Fs, followed by a Florisil column for further purification of the PBDD/F fraction. researchgate.net For highly complex matrices, the sequential use of Florisil and activated carbon columns may be necessary for complete separation. researchgate.net

The table below outlines common multi-column cleanup approaches.

| Column Sequence | Target Analytes & Separation | Application | Reference |

| Multi-layered Silica Gel -> Florisil -> Activated Carbon | Complete separation of PBDEs from PBDD/Fs | Sediment Samples | researchgate.net |

| Multi-layered Silica Gel -> Basic Alumina -> Florisil | Fractionation into PBDEs, PCBs, and PCDD/Fs | Environmental Samples | researchgate.net |

| Acidic Silica -> Florisil -> Alumina | Separation of PCDD/Fs and PCBs | Oil Samples | fms-inc.com |

Cleanup Procedures for Interference Removal (e.g., from PBDEs)

Chromatographic Separation Techniques

Following extraction and cleanup, the final analytical step involves the separation and quantification of individual PBDD/F congeners, including this compound.

High-resolution gas chromatography (HRGC), coupled with high-resolution mass spectrometry (HRMS), is the standard and most reliable technique for the congener-specific analysis of PBDD/Fs. diva-portal.orgipen.orgnih.gov The use of capillary columns provides the necessary resolving power to separate the numerous PBDD/F congeners from each other and from any remaining interferences. cdc.gov

The selection of the GC column is critical for achieving optimal separation. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or BPX-5), are most commonly used for PBDD/F analysis. researchgate.netdiva-portal.orgipen.org The GC is typically equipped with a specialized injection system, such as a programmable temperature vaporizing (PTV) injector, to handle the large volume injections (e.g., 8 µl) often required to achieve the necessary detection limits and to minimize thermal degradation of the analytes. diva-portal.orgipen.org The HRMS is operated in the selected ion recording (SIR) mode, monitoring the two most abundant ions of the molecular bromine cluster to ensure both sensitive and specific detection. diva-portal.org

| Parameter | Specification | Purpose | Reference |

| Technique | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | Congener-specific separation and quantification | diva-portal.orgnih.gov |

| GC Column | DB-5MS or BPX-5 (e.g., 25-30 m length, 0.25 mm i.d.) | Separation of PBDD/F congeners | researchgate.netdiva-portal.orgipen.org |

| Injection | Programmable Temperature Vaporizing (PTV), Splitless | Large volume injection, minimizes thermal degradation | diva-portal.orgipen.org |

| MS Detection | Selected Ion Recording (SIR) at >10,000 resolution | High sensitivity and specificity | diva-portal.org |

An in-depth examination of the sophisticated analytical techniques required for the precise identification and quantification of this compound and other polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) is critical for understanding their environmental fate and human exposure. The following sections detail the advanced mass spectrometric methodologies, quality control procedures, and analytical optimizations employed for the congener-specific determination of these compounds.

Source Apportionment Studies of Polybrominated Dibenzofurans Pbdd/fs

Methodologies for Source Identification

Several scientific methodologies are employed to pinpoint the sources of PBDD/F contamination. These techniques often involve detailed chemical analysis and statistical modeling to link environmental samples to specific emission sources.

Congener Profile Analysis as Fingerprints

Congener profile analysis is a fundamental technique used to identify sources of PBDD/Fs. This method relies on the principle that different formation processes and source materials produce unique mixtures of PBDD/F congeners—structurally similar but distinct chemical compounds. These unique mixtures serve as "fingerprints" that can be matched to specific sources. scirp.org

For instance, the congener profiles of PBDD/Fs found in environmental samples like soil, sediment, or air can be compared to the profiles of emissions from known sources such as waste incinerators or e-waste recycling facilities. marine.ietudublin.ie A close match between the congener profile of an environmental sample and a source sample suggests a significant contribution from that source. scirp.org The analysis typically focuses on the seventeen 2,3,7,8-substituted congeners due to data availability, though full-congener analysis is an emerging method. scirp.org The relative concentrations of different congeners, particularly the ratio of polybrominated dibenzofurans (PBDFs) to polybrominated dibenzo-p-dioxins (PBDDs), can provide further clues about the source. researchgate.net For example, PBDFs are often more prevalent than PBDDs in many environmental and biological samples, which can reflect the patterns of major emission sources. researchgate.netnih.gov

Multivariate Statistical Analysis

To enhance the accuracy of source identification, congener profile data is often subjected to multivariate statistical analysis. scholarsportal.info Techniques such as Principal Component Analysis (PCA) are used to analyze complex datasets containing multiple PBDD/F congeners from various samples. marine.ietudublin.ieaaqr.org

PCA helps to identify patterns and relationships within the data, grouping samples with similar congener profiles together. marine.ietudublin.ie This can reveal underlying correlations that may not be apparent from simple profile comparisons. By plotting the principal components, researchers can visualize the clustering of samples and their relationships to different source profiles, thereby strengthening the evidence for source apportionment. marine.ienih.gov

Distribution-Based Qualitative and Quantitative Methods

Distribution-based methods provide another layer of analysis in source apportionment studies. These methods examine the spatial and temporal distribution of PBDD/F concentrations in the environment. For example, a study might find that PBDD/F concentrations in the air decrease with distance from a municipal solid waste incinerator, indicating that the incinerator is a significant source. nih.govresearchgate.net

Identification of Major Anthropogenic Sources

Human activities are the primary contributors of PBDD/Fs to the environment. Industrial processes, waste disposal, and recycling are all significant sources of these pollutants.

Waste Incineration and Disposal Processes

Municipal solid waste incinerators (MSWIs) are recognized as a major source of PBDD/Fs. nih.govresearchgate.net The combustion of waste materials, particularly those containing brominated flame retardants (BFRs), can lead to the formation and release of PBDD/Fs. nih.govresearchgate.net The presence of BFRs in many consumer products that end up in the waste stream makes incineration a significant pathway for PBDD/F emissions. nih.govresearchgate.net

Studies have shown that the flue gas and fly ash from incinerators can contain significant levels of PBDD/Fs. mdpi.com For example, research on a large-scale MSWI demonstrated that it was a primary source of PBDD/Fs in the surrounding air. nih.govresearchgate.net The open burning of residential waste dumps is another significant, though less controlled, source of PBDD/F emissions. acs.org

| Source | PBDD/F TEQ Concentration |

| Stack gases from a U.S. waste combustor | 1.41 to 16.5 pg Nm⁻³ |

| Municipal incinerators in Taiwan (mean) | 2.28 pg Nm⁻³ |

| Industrial incinerators in Taiwan (mean) | 18.2 pg Nm⁻³ |

| Open burning of residential waste dump (average) | 470 ng TEQ/kg Cburned |

This table presents a summary of PBDD/F concentrations from various waste incineration sources. acs.org

Electronic Waste (e-Waste) Recycling Facilities

The recycling of electronic waste (e-waste) is another major anthropogenic source of PBDD/Fs. nih.govnih.govnih.gov E-waste contains a wide variety of electronic components and plastics that are often treated with BFRs to reduce flammability. nih.gov During recycling processes, especially informal and uncontrolled methods common in some developing countries, these BFRs can be converted into PBDD/Fs through thermal degradation. nih.govrsc.orgacs.org

The incineration of printed circuit boards (PCBs), a common component of e-waste, has been shown to produce high concentrations of PBDD/Fs, particularly at temperatures between 250 and 400 °C. acs.orgnih.govacs.org The presence of copper in PCBs can act as a catalyst, increasing the yield of PBDD/Fs. acs.orgnih.govacs.org Consequently, areas with intensive e-waste recycling activities often exhibit significantly elevated levels of PBDD/Fs in the air, soil, and dust. rsc.orgresearchgate.netresearchgate.net

| Environmental Matrix (E-waste Recycling Site) | PBDD/F Concentration Range |

| Workshop Dust | 122–4667 ng kg⁻¹ dw |

| Top Soils | 19.6–3793 ng kg⁻¹ dw |

| Surface Sediment | 527 ng kg⁻¹ dw |

| Air (Taizhou, China - Summer Mean) | 58.9 pg m⁻³ |

| Air (Taizhou, China - Winter Mean) | 73.7 pg m⁻³ |

This table shows the range of PBDD/F concentrations found in different environmental media at e-waste recycling sites. rsc.orgresearchgate.net

Industrial Production and Thermal Processes

The primary route for the formation of 1,2,4,6-Tetrabromo-dibenzofuran in industrial settings is through thermal processes involving materials treated with brominated flame retardants. These processes include waste incineration, metal smelting and recovery, and recycling operations for plastics from electronic and electrical equipment (WEEE).

One of the most widely used BFRs, Tetrabromobisphenol A (TBBPA), is a significant precursor to PBDD/Fs, including tetrabrominated congeners. When polymers containing TBBPA, such as epoxy resins, polycarbonates, and Acrylonitrile-Butadiene-Styrene (ABS) plastics, are subjected to high temperatures during processes like smelting or incineration, PBDD/Fs can be generated. Studies on the thermal degradation of TBBPA show that in pyrolysis (thermal decomposition in the absence of oxygen), tetrabrominated dibenzofurans (TeBDFs) are the predominant PBDD/F isomers formed. In combustion processes (in the presence of oxygen), the yields of PBDD/Fs can be nearly four times higher than in pyrolysis.

Research has shown that PBDD/F formation occurs whether TBBPA is used as an additive flame retardant or as a reactive type, covalently bound to the polymer matrix. Combustion experiments with both forms revealed similar PBDD/F concentrations and distribution patterns, which are typically dominated by lower-brominated PBDFs.

Metallurgical industries can also be significant sources of PBDD/F emissions, with concentrations in stack gas sometimes markedly higher than those from combustion processes. The formation mechanisms in these thermal processes are complex, but it is understood that PBDD/Fs can be formed through precursor pathways, where the BFR molecule undergoes transformation, or via de novo synthesis, where they are built from smaller molecular fragments in the presence of a bromine source. The specific isomer this compound has been identified in analyses of brominated dioxin emissions, indicating its formation during such thermal and industrial processes. env.go.jp

Table 1: PBDD/F Yields from Thermal Degradation of TBBPA at 850°C

| Process | Total PBDD/F Yield (ng/g) | Predominant Isomers |

| Pyrolysis | ~500 | Tetrabrominated dibenzofurans (TeBDFs) |

| Combustion | ~1800 | Hexabrominated dibenzofurans (HxBDFs) |

This table presents generalized data from studies on TBBPA thermal degradation. The exact yields can vary based on specific conditions like temperature, oxygen content, and the polymer matrix.

Photolytic and Thermal Degradation of Flame Retardants in Products

Beyond high-temperature industrial processes, this compound can also be formed under ambient environmental conditions through the degradation of BFRs present in consumer products. The two primary mechanisms are photolytic degradation (due to exposure to sunlight) and slow thermal degradation at moderate temperatures.

Polybrominated diphenyl ethers (PBDEs), another major class of BFRs used extensively in furniture, electronics, and textiles, are key precursors. The commercial flame retardant mixture, Decabromodiphenyl ether (DecaBDE), can undergo photolytic debromination when exposed to sunlight. This process breaks carbon-bromine bonds, creating lower-brominated PBDEs, such as hepta-, octa-, and nona-BDEs.

These lower-brominated PBDEs are, in turn, precursors to the formation of PBDFs. The mechanism involves the photolytic cleavage of an ortho-positioned C-Br bond, which generates a highly reactive aryl radical. This radical can then undergo intramolecular cyclization, where the radical site attacks the ether oxygen linkage, leading to the formation of a dibenzofuran (B1670420) ring structure. This pathway directly converts PBDEs into their more toxic PBDF analogues. Reports from environmental monitoring studies have identified this compound as a product of these environmental degradation pathways. env.go.jp

The degradation can occur on various surfaces where products containing these flame retardants are found, such as in house dust, on soils, or in sediments. Studies have confirmed that BDE-209 (DecaBDE) degrades in house dust when exposed to natural sunlight, forming a variety of lower-brominated PBDEs and PBDFs. While the half-lives are matrix-dependent, the formation of these degradation products is well-documented.

Table 2: Degradation of DecaBDE (BDE-209) on Various Matrices

| Matrix | Light Source | Half-Life | Products Formed |

| Toluene | Artificial Sunlight | < 15 minutes | Nona- to tetra-BDEs, PBDFs |

| Sand/Sediment | Natural Sunlight | 40 - 200 hours | Nona- to tetra-BDEs, PBDFs |

| House Dust | Natural Sunlight | ~115 - 150 hours | Nona- and Octa-brominated DEs, other PBDFs |

This table synthesizes findings from various photolysis studies. The formation of specific congeners like 1,2,4,6-TeBDF is a result of these degradation processes.

Environmental Remediation and Management Strategies for Pbdd/fs Contamination

Advanced Treatment Technologies for Contaminated Matrices

A variety of advanced technologies are being investigated for the cleanup of matrices, such as soil and industrial fly ash, contaminated with PBDD/Fs.

Mechanochemical destruction is a non-combustion method that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions that break down hazardous compounds. researchgate.net This technology has been effectively applied to destroy PBDD/Fs present in fly ash from municipal solid waste incinerators and in waste from electronic circuit boards. nih.govresearchgate.net

The process often involves co-milling the contaminated material with specific reagents or additives that facilitate the degradation process. researchgate.net The mechanical forces generated during milling, such as collision, shear, and friction, can break chemical bonds, with dehalogenation being a primary degradation mechanism. researchgate.net Additives can act as electron donors and halogen acceptors, enhancing the efficiency of the destruction. researchgate.net

Studies have shown that various additives can effectively degrade PBDD/Fs. For instance, a combination of silicon dioxide (SiO₂) and aluminum (Al) has been demonstrated to be a high-efficiency, low-cost additive system. nih.gov In one study, milling washed fly ash with 10% SiO₂-Al for 14 hours resulted in a significant decrease in the International Toxic Equivalency (I-TEQ) value of polychlorinated dibenzo-p-dioxins and -furans (PCDD/Fs), with dechlorination identified as the main degradation pathway. nih.gov Calcium-based additives, such as calcium oxide (CaO) and even waste eggshell powder, have also proven effective. academax.comnih.gov CaO is noted for its dual role as an electron donor and a bromine acceptor. researchgate.net

The effectiveness of MC destruction can be influenced by several factors, including the type of mill, milling time, rotation speed, and the specific additives used. nih.govacademax.com While planetary ball mills and horizontal ball mills can both achieve degradation, the higher energy density of planetary mills may lead to faster results. nih.gov However, a key challenge in treating fly ash is the potential for the de novo formation of dioxins during the process, particularly in the presence of catalysts like copper compounds and residual chlorides. researchgate.net Pre-washing the fly ash to remove soluble salts can mitigate this issue and lead to successful destruction. researchgate.net

Table 1: Efficacy of Mechanochemical Destruction on Dioxin-like Compounds

| Contaminated Matrix | Additive | Milling Time | Degradation Result | Reference |

|---|---|---|---|---|

| Municipal Solid Waste Incinerator Fly Ash | SiO₂-Al (10 wt%) | 14 hours | I-TEQ value of PCDD/Fs decreased from 6.75 to 0.64 ng I-TEQ/g. | nih.gov |

| Fly Ash | Eggshell Powder | 8 hours | Over 50% reduction of total mass fraction and I-TEQ concentration of PCDD/Fs. | academax.com |

| Waste Printed Circuit Boards (WPCBs) | CaO | Not Specified | Demonstrated better debromination performance than MgO and Fe + SiO₂. | nih.gov |

Nanomaterials are increasingly being explored as a promising alternative for the remediation of persistent organic pollutants due to their large surface area, unique surface characteristics, and enhanced electron-conducting capabilities. nih.gov These properties make them effective catalysts in advanced oxidation and reduction processes designed to degrade toxic compounds. nih.govmdpi.com

For brominated compounds, nanomaterials like copper oxide nanoparticles (nCuO) have been investigated for their catalytic degradation potential. nih.gov In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), nCuO can catalyze the generation of highly reactive hydroxyl and superoxide (B77818) radicals. nih.gov These radicals then attack and break down the target pollutant molecules. nih.gov The degradation mechanism involves the activation of the catalyst by H₂O₂. nih.gov

While much of the research on nanomaterial-based degradation has focused on compounds like per- and polyfluoroalkyl substances (PFAS) and textile dyes, the underlying principles are applicable to other persistent pollutants like PBDD/Fs. nih.govmdpi.com For example, titanium dioxide (TiO₂) based nanocomposites have shown high photoactivity under UV light for degrading fluorinated compounds. mdpi.com A composite of boron nitride and TiO₂ was found to degrade perfluorooctanoic acid (PFOA) 15 times faster than TiO₂ alone. mdpi.com Another approach involves using a renewable artificial plant (RAPIMER), a nanomaterial based on chemically modified cellulose (B213188) and lignin, which can adsorb pollutants and support microbial and enzymatic degradation. mdpi.com

Biological remediation, or bioremediation, utilizes living organisms—primarily microbes and plants—to remove or neutralize pollutants from a contaminated site. nih.govresearchgate.net It is considered an alternative to harsher physical and chemical treatments. nih.govresearchgate.net

Microorganisms play a crucial role in the natural attenuation of PBDD/Fs and their chlorinated counterparts. nih.gov Various bacterial genera, including Sphingomonas, Pseudomonas, and Burkholderia, have demonstrated the ability to degrade lower chlorinated dioxins under aerobic conditions. nih.gov The degradation is often initiated by angular dioxygenases that attack the aromatic ring adjacent to the ether oxygen. nih.gov Some bacteria, such as Pseudomonas veronii, can even utilize monochlorinated dibenzo-p-dioxins as their sole source of carbon and energy. nih.gov

For higher halogenated congeners, anaerobic conditions are often more effective. nih.gov Reductive dehalogenation, a process where halogen atoms are removed and replaced with hydrogen atoms, is carried out by halorespiring bacteria like Dehalococcoides. nih.gov This process can convert highly chlorinated dioxins into less chlorinated forms, which are then more susceptible to aerobic degradation. nih.gov

Research has shown that microbial consortia from contaminated soils can effectively degrade dioxins. nih.gov In one study, cultures enriched from contaminated soil degraded about 95% of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) within 60 days when dimethyl sulfoxide (B87167) (DMSO) was the sole carbon source. nih.gov The addition of other carbon sources, like vanillin (B372448), also supported degradation, though the rate could be affected by concentration. nih.gov Generally, it is expected that PBDD/Fs may degrade more rapidly than their chlorinated analogs (PCDD/Fs). pops.int

Table 2: Microbial Degradation of Dioxin-like Compounds

| Microorganism/Culture | Compound | Condition | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Enrichment cultures from contaminated soil | 2,3,7,8-TCDD | DMSO as sole carbon source | ~95% degradation within 60 days. | nih.gov |

| Enrichment cultures from contaminated soil | 2,3,7,8-TCDD | 1 mM vanillin as additional carbon source | 73% degradation during 60 days of cultivation. | nih.gov |

| Sphingomonas, Pseudomonas, Burkholderia | Lower chlorinated dioxins | Aerobic | Degradation initiated by angular dioxygenases. | nih.gov |

| Dehalococcoides | Higher chlorinated dioxins | Anaerobic | Reductive dechlorination. | nih.gov |

Phytoremediation is an environmental cleanup technology that uses plants to extract, contain, or degrade contaminants in soil, sediment, and water. nih.govresearchgate.netyoutube.com This approach is seen as a promising tool for managing risks associated with hydrophobic organic pollutants like PBDD/Fs. nih.govresearchgate.net Plants can influence contaminants through several mechanisms:

Phytoextraction (or Phytoaccumulation): Plants absorb contaminants through their roots and translocate them to their shoots, which can then be harvested and removed. youtube.com

Phytostabilization: Plant roots immobilize contaminants in the soil, reducing their mobility and bioavailability. youtube.com

Phytodegradation: Plants take up and metabolize contaminants into less toxic substances. youtube.com

Rhizodegradation: Plants release substances into the root zone (rhizosphere) that stimulate microbial activity, enhancing the biodegradation of pollutants. nih.govresearchgate.net

While hydrophobic compounds like PBDD/Fs are generally less responsive to bioremediation than other pollutants, phytoremediation offers new possibilities. nih.govresearchgate.net Plants can be used to augment the activity of soil bacteria that are capable of degrading these persistent chemicals. nih.govresearchgate.net Garden plants such as geraniums and sunflowers, as well as Bermuda grass, are known to have phytoremediation capabilities for various contaminants. youtube.com

Biological Remediation Techniques

Source Control and Emission Reduction Strategies

Controlling the sources of PBDD/Fs is a critical management strategy to prevent their release into the environment. These compounds are not intentionally produced but are formed as unintentional by-products in various thermal and industrial processes. core.ac.uk

Major sources of PBDD/Fs include:

Combustion Processes: The incineration of municipal solid waste and the open burning of residential waste are significant sources. diva-portal.orgacs.org Poor combustion conditions, particularly smoldering rather than flaming combustion, can lead to higher emission factors. acs.org While modern incineration facilities have high destruction efficiency for PBDD/Fs in stack emissions, the resulting bottom ashes can still contain relatively high levels of these contaminants. diva-portal.org

Thermal Treatment of Brominated Flame Retardants (BFRs): BFRs are widely used in consumer products like electronics and plastics. nih.gov The thermal degradation of these products, for example, during e-waste recycling or through heat exposure, can lead to the formation and emission of PBDD/Fs. acs.orgnih.gov Studies on heating high-impact polystyrene from TV casings showed the formation of new PBDD/Fs at temperatures of 200°C and above. nih.gov

Indoor Environments: Materials treated with BFRs can release PBDD/Fs into indoor environments, leading to contamination of dust. diva-portal.orgaaqr.org This represents an important exposure route for humans through inhalation and unintentional ingestion. diva-portal.org

Emission reduction strategies must therefore focus on these sources. Key approaches include improving combustion efficiency in incinerators, implementing advanced pollution control technologies, and managing the lifecycle of products containing BFRs. diva-portal.orgacs.org This includes the proper disposal and destruction of e-waste and other BFR-treated materials to prevent the formation and release of PBDD/Fs. diva-portal.org Controlled recycling is crucial, as even these facilities can have significant emissions linked to dust released during dismantling processes. diva-portal.org

Waste Management and Disposal Practices to Minimize PBDD/F Formation

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including the specific congener 1,2,4,6-tetrabromodibenzofuran, are unintentional byproducts of various industrial and thermal processes, most notably the incineration of waste containing brominated flame retardants (BFRs). Effective waste management and disposal strategies are therefore crucial to minimize the formation and environmental release of these toxic compounds.

The primary source of PBDD/Fs in waste streams is the combustion of materials containing BFRs, which are widely used in plastics for electronic equipment, textiles, and furniture foam. nih.govresearchgate.net The thermal degradation of these BFR-laden materials, particularly under uncontrolled or suboptimal combustion conditions, can lead to the formation of PBDD/Fs.

Incineration and Formation of PBDD/Fs

Incineration is a common method for waste volume reduction and energy recovery. However, it is also a significant source of PBDD/F emissions. europa.eu The formation of these compounds during incineration is a complex process influenced by several factors, including combustion temperature, residence time, oxygen concentration, and the composition of the waste feed.

Research indicates that the de novo synthesis, a process of formation from precursor molecules on the surface of fly ash, is a dominant pathway for PBDD/F formation in the post-combustion zone of incinerators. nih.gov This process typically occurs at temperatures between 200°C and 450°C. nih.gov Inadequate combustion, characterized by lower temperatures and insufficient oxygen, can lead to incomplete destruction of organic matter and the increased formation of PBDD/F precursors. nih.govnih.gov

The presence of catalysts, such as copper compounds often found in electronic waste, can significantly promote the formation of PBDD/Fs. nih.gov Studies on the incineration of waste printed circuit boards (WPCBs) have shown that the presence of copper salts can increase the yields of PBDD/Fs and lower the optimal temperature range for their formation. aaqr.org

Strategies for Minimizing PBDD/F Formation

Several strategies can be employed to minimize the formation of PBDD/Fs during waste incineration:

Source Separation: Diverting BFR-containing materials from the main waste stream is a primary preventive measure. This includes separate collection and specialized treatment of electronic waste (e-waste), which is a major reservoir of BFRs. nih.gov

Controlled Combustion: Maintaining optimal combustion conditions is critical. This involves ensuring a sufficiently high temperature (typically above 850°C), adequate residence time (at least 2 seconds), and sufficient oxygen levels to achieve complete combustion and destruction of PBDD/Fs and their precursors. wtert.org

Inhibition of De Novo Synthesis: Introducing inhibitors can suppress the catalytic formation of PBDD/Fs on fly ash. For instance, sulfur compounds have been shown to reduce PBDD/F formation.

Advanced Emission Control Technologies

Modern municipal solid waste incinerators (MSWIs) are equipped with sophisticated air pollution control devices (APCDs) to capture pollutants from the flue gas before they are released into the atmosphere. The effectiveness of these devices in removing PBDD/Fs is a critical aspect of emission control.

Activated Carbon Injection (ACI): Injecting powdered activated carbon into the flue gas is a highly effective method for adsorbing PBDD/Fs. The adsorbed compounds are then collected in downstream particulate control devices like fabric filters. nih.gov

Fabric Filters (Baghouses): These devices are efficient at capturing particulate matter, including fly ash with adsorbed PBDD/Fs. When combined with ACI, fabric filters can achieve high removal efficiencies for these pollutants. nih.gov

Selective Catalytic Reduction (SCR): While primarily designed to reduce nitrogen oxides (NOx), SCR systems can also contribute to the destruction of PBDD/Fs at specific operating temperatures.

Wet Scrubbers: These systems are used to remove acid gases from the flue gas. However, they can sometimes exhibit a "memory effect," where previously captured PBDD/Fs are re-emitted, potentially increasing their concentration in the final exhaust. nih.gov

Research Findings on PBDD/F Emission Control

Numerous studies have evaluated the effectiveness of different waste management and disposal technologies in controlling PBDD/F emissions. The following tables summarize key research findings.

| Waste Treatment Technology | Key Findings on PBDD/F Reduction | Reference |

| Controlled Incineration | Maintaining a combustion temperature above 850°C with a residence time of at least 2 seconds and sufficient oxygen promotes the destruction of PBDD/Fs and their precursors. | wtert.org |

| Activated Carbon Injection with Fabric Filter | This combination is highly effective in removing PBDD/Fs from flue gas, with removal efficiencies often exceeding 99%. | nih.gov |

| Co-incineration with Sulfur-rich Materials | The presence of sulfur can inhibit the de novo synthesis of PBDD/Fs on fly ash surfaces. | |

| Thermal Desorption | Heating contaminated fly ash to temperatures above 400°C can effectively desorb and destroy PBDD/Fs. | |

| Small-Scale Incinerators without APCDs | These facilities can be significant sources of PBDD/F emissions due to incomplete combustion and the lack of emission control technologies. | nih.gov |

Table 1: Effectiveness of Different Waste Management Technologies on PBDD/F Reduction

| Incineration Parameter | Impact on PBDD/F Formation | Research Findings | Reference |

| Temperature | Formation is highest in the post-combustion zone between 200°C and 450°C. Temperatures above 850°C promote destruction. | Studies on municipal solid waste incinerators have confirmed the temperature window for de novo synthesis. | nih.gov |

| Oxygen Concentration | Insufficient oxygen leads to incomplete combustion and higher PBDD/F formation. | Research indicates a direct correlation between low oxygen levels and increased PBDD/F emissions. | wtert.org |

| Waste Composition | The presence of brominated flame retardants is a primary driver of PBDD/F formation. Catalytic metals like copper enhance formation. | Incineration of e-waste, rich in BFRs and copper, shows significantly higher PBDD/F emissions. | nih.govaaqr.org |

| Residence Time | A longer residence time at high temperatures ensures more complete destruction of PBDD/Fs. | A minimum of 2 seconds above 850°C is recommended for effective destruction. | wtert.org |

Table 2: Influence of Incineration Parameters on PBDD/F Formation

While specific data for the congener 1,2,4,6-tetrabromodibenzofuran are often aggregated within the broader category of tetrabromodibenzofurans (TBDFs), the general principles of formation and control for PBDD/Fs apply. Minimizing the sources of bromine in the waste stream, optimizing combustion conditions, and employing effective air pollution control technologies are the cornerstones of a comprehensive strategy to reduce the environmental impact of 1,2,4,6-tetrabromodibenzofuran and other PBDD/Fs from waste disposal practices.

Current Research Gaps and Future Academic Directions for 1,2,4,6 Tetrabromo Dibenzofuran Research

Elucidation of Specific Formation Pathways for Understudied Congeners

While it is known that PBDD/Fs are unintentional byproducts of various thermal and industrial processes, the specific formation pathways for many individual congeners, such as 1,2,4,6-Tetrabromo-dibenzofuran, are not well understood. researchgate.netdiva-portal.org PBDD/Fs can be generated from the thermal stress of products containing brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), during their use, recycling, or disposal. researchgate.netdiva-portal.orgresearchgate.net Inadequate combustion conditions, such as those in accidental fires or uncontrolled burning, can lead to the formation of considerable amounts of PBDD/Fs. researchgate.net

Future research should focus on:

Precursor Identification: Identifying the specific BFRs and other brominated precursors that lead to the formation of this compound.

Reaction Conditions: Investigating the influence of temperature, oxygen levels, and the presence of catalysts on the formation of this specific congener.

Congener Profiles: Characterizing the complete congener profiles from various sources to understand the relative abundance of this compound and other PBDD/Fs. nih.gov

Refinement of Analytical Techniques for Trace-Level Quantification

The accurate quantification of PBDD/Fs at trace levels in complex environmental matrices remains a significant analytical challenge. epa.govnih.gov Current methods, often adapted from those used for their chlorinated analogs (PCDD/Fs), rely heavily on high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). epa.govnih.govaaqr.org However, the availability of analytical standards for many PBDD/F congeners is limited, hindering precise quantification. epa.gov

Key areas for future research include:

Synthesis of Standards: Developing and making commercially available a wider range of certified analytical standards for PBDD/F congeners, including this compound.

Method Validation: Rigorously validating analytical methods for various matrices, including food, human tissues, and environmental samples, to ensure accuracy and comparability of data across studies. nih.gov

Advanced Instrumentation: Exploring the application of advanced analytical techniques, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS), to improve sensitivity and selectivity for PBDD/F analysis. ciemat.eswur.nl

Table 1: Analytical Methods for PBDD/F Detection

| Technique | Description | Advantages | Limitations |

| HRGC-HRMS | High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry is the current gold standard for dioxin and furan (B31954) analysis. epa.govnih.govaaqr.org | High sensitivity and selectivity. nih.gov | Requires expensive instrumentation and a high degree of technical expertise. nih.gov Limited availability of all PBDD/F standards. epa.gov |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry offers an alternative with good sensitivity and specificity. wur.nlwindows.net | Can be more cost-effective than HRGC-HRMS. windows.net | May have slightly lower resolution than HRGC-HRMS for complex mixtures. |

| LC-MS | Liquid Chromatography-Mass Spectrometry can be used for the analysis of some brominated compounds. ciemat.es | Suitable for less volatile compounds. | May not be as effective for separating all PBDD/F congeners. |

Comprehensive Environmental Fate Studies

Understanding the environmental fate and transport of this compound is crucial for assessing its potential for long-range transport, bioaccumulation, and persistence. researchgate.netnih.gov Like other persistent organic pollutants (POPs), PBDD/Fs can be transported over long distances in the atmosphere and deposited in remote environments. diva-portal.org They are hydrophobic and tend to adsorb to soil and sediment particles. itrcweb.org

Future research efforts should include:

Atmospheric Transport: Investigating the atmospheric transport pathways and deposition patterns of this compound.

Partitioning Behavior: Determining the partitioning coefficients (e.g., K_oc) of this congener to better predict its distribution in different environmental compartments. itrcweb.org

Degradation Processes: Studying the rates and mechanisms of abiotic and biotic degradation, including photolysis and microbial degradation, to assess its environmental persistence. itrcweb.orgdtic.mil

Development of Synergistic Control Methods for PBDD/Fs and Other Dioxin-like POPs

Given that PBDD/Fs often co-occur with other dioxin-like compounds, such as PCDD/Fs and polychlorinated biphenyls (PCBs), developing control strategies that target multiple classes of POPs simultaneously is essential. wikipedia.org Many industrial processes, particularly in the secondary metal industry, are significant sources of these unintentional POPs. researchgate.net

Future research should focus on:

Source Reduction: Identifying and implementing process modifications in industries like secondary copper smelting to minimize the formation of PBDD/Fs and other POPs at the source. researchgate.net

Emission Control Technologies: Evaluating and optimizing existing and emerging emission control technologies, such as scrubbers and particulate removal systems, for their effectiveness in capturing PBDD/Fs. wikipedia.org

Waste Management: Developing and promoting environmentally sound management practices for waste containing BFRs to prevent the release of PBDD/Fs during recycling and disposal. researchgate.net

Ecological Behavior and Contaminant Monitoring in Emerging Source Regions

The ecological behavior of this compound, including its bioaccumulation and biomagnification potential in food webs, requires further investigation. nih.gov Monitoring its presence in various environmental media and biota, particularly in emerging source regions such as areas with extensive e-waste recycling, is critical for understanding global contamination patterns. researchgate.net Studies have detected PBDD/Fs in marine mammals and human milk, indicating their entry into the food chain and potential exposure to humans. diva-portal.org

Key research areas include:

Bioaccumulation Studies: Conducting field and laboratory studies to determine the bioaccumulation factors (BAFs) and biomagnification factors (BMFs) for this compound in different ecosystems.

Trophic Transfer: Investigating the transfer of this congener through aquatic and terrestrial food webs.

Global Monitoring: Establishing and expanding monitoring programs in regions with high potential for PBDD/F emissions to track temporal and spatial trends in contamination.

Application of Advanced Modeling for Environmental Distribution and Fate Prediction

In silico methods, such as fugacity and pharmacokinetic models, can be powerful tools for predicting the environmental distribution, fate, and potential for bioaccumulation of chemicals like this compound. These models can help to fill data gaps and prioritize research needs.

Future modeling efforts should aim to:

Develop and Validate Models: Create and validate predictive models for the environmental partitioning, transport, and bioaccumulation of this compound.

Integrate with Monitoring Data: Combine modeling results with environmental monitoring data to refine predictions and improve our understanding of the compound's behavior.

Assess Human Exposure: Utilize models to estimate human exposure levels through various pathways, including dietary intake and inhalation. nih.gov

By addressing these research gaps, the scientific community can develop a more complete picture of the risks posed by this compound and other PBDD/Fs, ultimately informing regulatory decisions and protecting human and environmental health.

Q & A

Q. What analytical methods are recommended for detecting 1,2,4,6-tetrabromo-dibenzofuran in environmental samples?

Gas chromatography (GC) coupled with high-resolution mass spectrometry (HRMS) is the gold standard for trace-level detection. Key parameters include:

- Column type : RTX-5 or equivalent non-polar capillary columns.

- Temperature ramp : 170°C to 320°C at 1°C/min under helium carrier gas.

- Calibration : Use isotopically labeled standards (e.g., [¹³C]-labeled analogs) to improve accuracy . For complex matrices, validate results with orthogonal methods like bioassays (e.g., DR CALUX) to resolve discrepancies between bioactivity and chemical detection .

Q. How can synthetic routes for this compound be optimized for lab-scale production?

Bromination of dibenzofuran precursors using regioselective catalysts (e.g., FeBr₃ or AlBr₃) under controlled temperatures (70–120°C) ensures selective substitution. Monitor reaction progress via GC-MS and optimize stoichiometry to minimize polybrominated byproducts. Post-synthesis purification via column chromatography with silica gel or activated carbon is critical .

Q. What experimental designs are effective for assessing the compound’s environmental persistence?

Use OECD 307 guidelines for soil degradation studies:

- Test system : Aerobic soil microcosms with ¹⁴C-labeled compound.

- Sampling : Measure parent compound and metabolites at intervals (0, 7, 30, 60 days) via GC-HRMS.

- Controls : Include sterile soil and abiotic samples to distinguish biotic/abiotic degradation .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ in mammalian systems compared to lower organisms?

In mice, hepatic cytochrome P450 enzymes mediate hydroxylation, forming reactive intermediates that bind to glutathione (Phase II metabolism). Key findings:

Q. What mechanisms drive the thermal degradation of this compound in gas-phase pyrolysis?

Pyrolysis at 500–950°C in a stirred reactor reveals:

- Primary pathway : Homolytic cleavage of C-Br bonds, generating brominated radicals.

- Byproducts : Dibenzofuran, brominated phenols, and polycyclic aromatic hydrocarbons (PAHs). Kinetic modeling shows pseudo-first-order decay (k = 1.2 × 10⁻³ s⁻¹ at 800°C). Use DFT simulations to predict radical stabilization energies and validate with experimental Arrhenius parameters .

Q. How can microbial dioxygenases be engineered to degrade this compound?

Rhodococcus opacus strain SAO101’s lateral dioxygenase (LigB) catalyzes ring-hydroxylation. Strategies:

- Gene overexpression : Clone ligB into E. coli for heterologous expression.

- Substrate docking : Mutate active-site residues (e.g., Phe352 → Trp) to accommodate bulky bromine substituents.

- Activity assay : Monitor degradation via HPLC-UV (λ = 254 nm) and quantify bromide release via ion chromatography .

Q. What statistical approaches resolve contradictions in analytical data (e.g., bioassay vs. GC-HRMS)?

Case study: DR CALUX bioassay flagged 2,3,7,8-TBDF contamination, but GC-HRMS initially failed to detect it. Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.